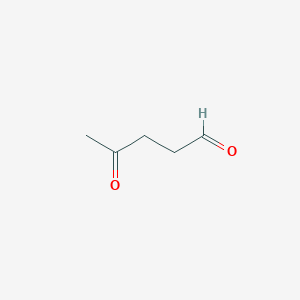

4-Oxopentanal

Overview

Description

4-Oxopentanal (4-OPA) is a chemical compound that has been studied in various contexts, including its presence in the atmosphere and its role in organic synthesis. It has been identified in both gaseous and particulate phases in the forestal atmosphere, with significant diurnal variations observed . Additionally, 4-OPA has been utilized as a labile protecting group for the synthesis of oligodeoxyribonucleotides and their phosphorothioate analogues, showcasing its utility in the field of synthetic chemistry .

Synthesis Analysis

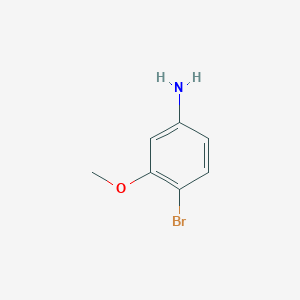

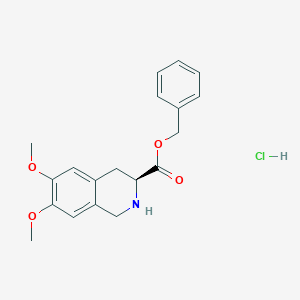

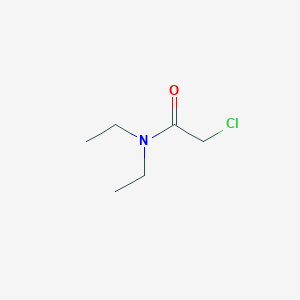

The synthesis of 4-OPA and its derivatives has been explored through different methods. One approach involves the use of the 4-oxopentyl group for phosphate/thiophosphate protection in the solid-phase synthesis of oligodeoxyribonucleotides, with the subsequent removal of the protecting group under mild conditions . Another study reports the one-step synthesis of 4-oxo-(E)-2-hexenal and its homologs from commercially available furan derivatives, highlighting a straightforward method to obtain these compounds . Additionally, 4-oxo-5-aminopentanoic acid hydrochloride has been synthesized through selective bromination of 4-oxopentanoic acid or from 1-phthalimido-3-bromoacetone and Meldrum's acid .

Molecular Structure Analysis

While the specific molecular structure analysis of 4-OPA is not detailed in the provided papers, related compounds such as oxazoline ligands have been structurally characterized using techniques like X-ray diffraction and NMR spectroscopy . These methods are essential for understanding the three-dimensional arrangement of atoms within a molecule and can be applied to the study of 4-OPA to gain insights into its chemical behavior.

Chemical Reactions Analysis

The chemical reactivity of 4-OPA has been implied in the context of atmospheric chemistry, where it is found as a constituent of organic aerosols . Its role as a protecting group in synthetic chemistry also suggests that it can undergo reactions under specific conditions to reveal functional groups that are important for the construction of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-OPA have been partially characterized through its atmospheric measurements. Its concentrations in both gas and particulate phases were quantified using gas chromatography, and its abundance was compared to other organic compounds like pinonic acid . This data provides insight into the volatility and potential reactivity of 4-OPA in environmental conditions.

Scientific Research Applications

Indoor Air Chemistry

- Field : Environmental Science

- Application : 4-Oxopentanal (4-OPA) is a volatile organic compound (VOC) that is formed from ozone-initiated chemistry indoors . It is one of the commonly reported products from laboratory studies of ozone interactions with indoor surfaces and human skin lipids .

- Methods : The study utilized space- and time-resolved measurements of ozone and VOCs acquired over an 8-week summer campaign in a house in California with two adult inhabitants .

- Results : Despite overall low indoor ozone concentrations (mean value of 4.3 ppb) and a relatively low indoor ozone decay constant (1.3 h−1), multiple VOCs exhibiting clear contributions from ozone-initiated chemistry indoors were identified. These chemicals include 4-Oxopentanal (4-OPA), which accounted for 2.6% molecular yield with respect to house-wide consumed ozone .

Fragrance Oxidation

- Field : Indoor Air Quality

- Application : 4-Oxopentanal (OPA) is a secondary reaction product that can be formed through a number of oxidation processes, involving the commonly used, high production volume indoor fragrances geraniol and α-terpineol, with the indoor reactants OH and O3 .

Allergic Responses

- Field : Immunotoxicology

- Application : 4-Oxopentanal (4-OPA) has been identified as a potential indoor air contaminant that may elicit irritant and allergic responses . It is generated through the ozonolysis of squalene and several high-volume production compounds that are commonly found indoors .

- Methods : The study examined the inflammatory and allergic responses to 4-OPA following both dermal and pulmonary exposure using a murine model .

- Results : Both dermal and pulmonary exposure to 4-OPA caused significant elevation in nonspecific airway hyperreactivity, increased numbers of lung-associated lymphocytes and neutrophils, and increased interferon-γ production by lung-associated lymph nodes . These results suggest that exposure to 4-OPA may help to explain some of the adverse health effects associated with poor indoor air quality .

Ozone Chemistry

- Field : Environmental Science

- Application : 4-Oxopentanal (4-OPA) is a volatile organic compound (VOC) that is formed from ozone-initiated chemistry . It is one of the commonly reported products from laboratory studies of ozone interactions with indoor surfaces and human skin lipids .

- Methods : The study utilized space- and time-resolved measurements of ozone and VOCs acquired over an 8-week summer campaign in a house in California with two adult inhabitants .

- Results : Despite overall low indoor ozone concentrations (mean value of 4.3 ppb) and a relatively low indoor ozone decay constant (1.3 h−1), multiple VOCs exhibiting clear contributions from ozone-initiated chemistry indoors were identified. These chemicals include 4-Oxopentanal (4-OPA), which accounted for 2.6% molecular yield with respect to house-wide consumed ozone .

Biogenic Volatile Organic Compounds

Safety And Hazards

properties

IUPAC Name |

4-oxopentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5(7)3-2-4-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHNRUNQZGRQHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211655 | |

| Record name | Pentanal, 4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxopentanal | |

CAS RN |

626-96-0 | |

| Record name | 4-Oxopentanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxopentanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanal, 4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-OXOPENTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL58BK264G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

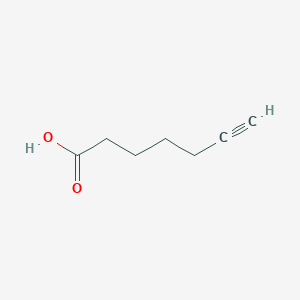

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyridine, 4-[(tert-butylthio)methyl]-](/img/structure/B105704.png)